1,2,3,7,8,9-Hexachlorodibenzofuran
CAS No.: 72918-21-9
Cat. No.: VC21344953
Molecular Formula: C12H2Cl6O
Molecular Weight: 374.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 72918-21-9 |
---|---|
Molecular Formula | C12H2Cl6O |
Molecular Weight | 374.9 g/mol |
IUPAC Name | 1,2,3,7,8,9-hexachlorodibenzofuran |
Standard InChI | InChI=1S/C12H2Cl6O/c13-3-1-5-7(11(17)9(3)15)8-6(19-5)2-4(14)10(16)12(8)18/h1-2H |
Standard InChI Key | PYUSJFJVDVSXIU-UHFFFAOYSA-N |
SMILES | C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=C(C(=C(C=C3O2)Cl)Cl)Cl |
Canonical SMILES | C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=C(C(=C(C=C3O2)Cl)Cl)Cl |
Chemical Structure and Classification
1,2,3,7,8,9-Hexachlorodibenzofuran belongs to the class of organic compounds known as polychlorinated dibenzofurans. These compounds are characterized by two or more chlorine atoms attached to a dibenzofuran moiety, which consists of two benzene rings fused to a central furan ring . The specific arrangement of chlorine atoms at positions 1,2,3,7,8, and 9 distinguishes this congener from other hexachlorinated dibenzofuran isomers. This particular chlorination pattern significantly influences the compound's physical properties, environmental persistence, and toxicological effects. Chlorinated dibenzofurans represent a family of chemicals containing one to eight chlorine atoms attached to the carbon atoms of the parent chemical structure .
The structural configuration of 1,2,3,7,8,9-Hexachlorodibenzofuran contributes to its environmental stability and resistance to degradation. The presence of chlorine atoms in specific lateral positions (particularly positions 2, 3, 7, and 8) is associated with enhanced toxicity and environmental concern, making this compound a priority pollutant from a regulatory perspective. The specific molecular arrangement creates a planar structure that enables interaction with biological receptors, contributing to its toxicological properties.
Identification Parameters and Nomenclature
Chemical Identifiers
The compound is uniquely identified through several standardized parameters essential for regulatory, scientific, and commercial purposes:
Identifier | Value |
---|---|
Chemical Name | 1,2,3,7,8,9-Hexachlorodibenzofuran |
CAS Registry Number | 72918-21-9 |
Molecular Formula | C₁₂H₂Cl₆O |
IUPAC Name | 3,4,5,11,12,13-hexachloro-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaene |
Alternative Designations
The compound is referenced in scientific literature and regulatory documentation through several alternative names and identifiers :
Alternative Names | Identifiers |
---|---|
1,2,3,7,8,9-HxCDF | PCDF 124 |
F 124 | Dibenzofuran, 1,2,3,7,8,9-hexachloro- |
HSC1I7996Z (UNII) | CHEBI:81510 |
These multiple designations facilitate cross-referencing across different scientific disciplines, regulatory frameworks, and analytical protocols. The consistent use of standardized identifiers ensures accurate communication regarding this specific congener in environmental monitoring, toxicological research, and regulatory compliance contexts.
Physical and Chemical Properties
The physical and chemical properties of 1,2,3,7,8,9-Hexachlorodibenzofuran significantly influence its environmental behavior, analytical detection methods, and biological interactions. While the search results provide limited specific physical property data for this particular congener, general characteristics can be inferred from its structural class.
Polychlorinated dibenzofurans with high degrees of chlorination typically display:
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Low water solubility, increasing with decreasing chlorination
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High lipophilicity (octanol-water partition coefficient)
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Environmental persistence
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Resistance to biodegradation
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Bioaccumulation potential in adipose tissues
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Thermal stability at moderate temperatures
Toxicological Profile
Toxic Equivalence Factor
The toxicity of polychlorinated dibenzofurans is commonly expressed through Toxic Equivalence Factors (TEFs), which compare their relative toxicity to 2,3,7,8-tetrachlorodibenzodioxin (TCDD), considered the most toxic dioxin compound. According to regulatory documentation, 1,2,3,7,8,9-Hexachlorodibenzofuran has been assigned a TEF of 0.1 , indicating it possesses approximately 10% of the toxicity of TCDD. This relatively high TEF value underscores its significant toxicological concern and justifies its inclusion in environmental monitoring programs.
The TEF approach enables the calculation of Toxic Equivalence Quantities (TEQs) when multiple dioxin-like compounds are present in environmental or biological samples, providing a standardized measure of combined toxicity. The table below illustrates the TEF values for various polychlorinated dibenzofurans, contextualizing the relative toxicity of 1,2,3,7,8,9-Hexachlorodibenzofuran:
Compound | Toxic Equivalence Factor |
---|---|
2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 |
1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.05 |
2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.5 |
1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |
1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |
1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 |
2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |
1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 |
1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 |
Octachlorodibenzofuran (OCDF) | 0.001 |
Hazard Classification
The compound and its containing solutions present several hazards according to available safety information :
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Aspiration hazard if swallowed - may be harmful if swallowed and enters airways
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Vapors may cause drowsiness and dizziness
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Highly flammable (when in toluene solution)
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Harmful if swallowed
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Irritating to skin
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May be irritating to mucous membrane and upper respiratory system
Environmental and Human Health Implications
Environmental Presence
Polychlorinated dibenzofurans, including 1,2,3,7,8,9-Hexachlorodibenzofuran, primarily originate from:
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Industrial processes involving chlorinated compounds
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Waste incineration operations
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Chemical manufacturing processes
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Historical use of certain chlorinated pesticides and their degradation
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Combustion processes involving chlorine-containing materials
These compounds can persist in the environment for extended periods, particularly in sediments, soils, and biological tissues, contributing to their classification as persistent organic pollutants (POPs).
The Exposome Concept
This compound is considered part of the human exposome . The exposome represents the totality of environmental exposures an individual experiences throughout their lifetime, from conception onward, including factors from environmental and occupational sources. The presence of 1,2,3,7,8,9-Hexachlorodibenzofuran in this context highlights its relevance to environmental health research and risk assessment frameworks. Understanding its contribution to the exposome requires integrated approaches that consider multiple exposure pathways, timing of exposure, and potential interactions with other environmental contaminants.
Analytical Methods and Standards
Reference Materials
Parameter | Specification |
---|---|
Concentration | 50 μg/mL |
Solvent | Toluene |
Storage Condition | Ambient (>5°C) |
Classification | Certified Reference Material |
Unit Size | 1 mL |
Such reference standards are essential for analytical method development, calibration, quality control, and proficiency testing in environmental laboratories.
Analytical Techniques
The analysis of 1,2,3,7,8,9-Hexachlorodibenzofuran in environmental and biological samples typically requires sophisticated analytical techniques including:
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High-resolution gas chromatography (HRGC)
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High-resolution mass spectrometry (HRMS)
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Specialized extraction procedures
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Multi-stage clean-up protocols
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Isotope dilution methodologies
These methods enable detection and quantification at environmentally and toxicologically relevant concentrations, often in the parts-per-trillion (ppt) range. The analytical challenge stems from the need to distinguish between closely related congeners with similar physicochemical properties, necessitating high chromatographic resolution and selective detection approaches.
Environmental Fate and Transformation
Persistence and Degradation
Polychlorinated dibenzofurans, including 1,2,3,7,8,9-Hexachlorodibenzofuran, are generally resistant to environmental degradation processes, contributing to their classification as persistent organic pollutants. Their environmental half-lives can range from months to years depending on the environmental compartment and specific conditions.
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